molecular formula C9H5BrClNO B3425825 7-Bromo-3-chloroisoquinolin-1(2H)-one CAS No. 476492-85-0

7-Bromo-3-chloroisoquinolin-1(2H)-one

Cat. No.: B3425825
CAS No.: 476492-85-0
M. Wt: 258.50 g/mol
InChI Key: VLEPMSIHOVKMCS-UHFFFAOYSA-N
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Description

7-Bromo-3-chloroisoquinolin-1(2H)-one (CAS 476492-85-0) is a versatile bromo- and chloro-substituted isoquinolinone organic compound with the molecular formula C9H5BrClNO and a molecular weight of 258.50 g/mol [ 1 ][ 4 ]. This compound serves as a valuable synthetic intermediate and chemical building block in various research fields, including medicinal chemistry, drug discovery, and materials science. The presence of both bromo and chloro substituents on the fused heterocyclic structure offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling researchers to create diverse libraries of complex molecules [ 3 ]. The product requires specific storage conditions to maintain its stability and is intended for research and development use only by technically qualified individuals [ 4 ]. It is explicitly not intended for use in foods, cosmetics, drugs, human or veterinary products, consumer products, biocides, or pesticides [ 4 ]. Handling should be conducted in accordance with safety guidelines. The available safety information indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation [ 1 ]. Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn, and exposure to dust and vapors should be avoided. Operations should be conducted using engineering controls in a chemical fume hood [ 3 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-3-chloro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-2-1-5-3-8(11)12-9(13)7(5)4-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEPMSIHOVKMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476492-85-0
Record name 7-bromo-3-chloro-1,2-dihydroisoquinolin-1-one
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Synthetic Methodologies for 7 Bromo 3 Chloroisoquinolin 1 2h One and Analogous Structures

Retrosynthetic Analysis and Precursor Design for Halogenated Isoquinolin-1(2H)-ones

Retrosynthetic analysis provides a logical framework for dissecting complex target molecules into simpler, commercially available, or easily synthesized precursors. For a halogenated isoquinolin-1(2H)-one such as 7-Bromo-3-chloroisoquinolin-1(2H)-one, the primary disconnections are made across the newly formed bonds that constitute the heterocyclic ring.

A common strategy involves a [4+2] annulation approach, which disconnects the molecule into a four-atom benzamide (B126) fragment and a two-atom synthon. This retrosynthetic cleavage points to a substituted benzamide and an alkyne or its equivalent as the key precursors. Specifically for this compound, this approach suggests a 2,4-dihalo-substituted benzamide (containing the bromine at the C4 position of the benzene (B151609) ring) and a chloro-substituted two-carbon unit.

An alternative disconnection, based on C–H activation strategies, also identifies a substituted benzamide as a primary precursor. nih.govresearchgate.net In this case, a 4-bromobenzamide (B181206) could be envisioned to react with a chlorinated two-carbon coupling partner. The design of these precursors is critical, as the position of the halogens and the nature of the protecting or directing groups on the amide nitrogen significantly influence the reaction's feasibility and regioselectivity. The choice of an N-methoxy or N-hydroxybenzamide, for instance, is common in C–H activation/N–O activation strategies, as the N–O bond serves as an internal oxidant. acs.org

Retrosynthetic Analysis of this compoundFigure 1: A plausible retrosynthetic analysis for this compound, highlighting key disconnections leading to precursor molecules like a substituted benzamide and an alkyne equivalent.

Annulation Reactions for Isoquinolinone Ring Construction

The construction of the isoquinolinone ring is predominantly achieved through annulation reactions, where a benzene-derived precursor is fused with a component that provides the remaining atoms for the new heterocyclic ring. These methods can be broadly categorized into transition-metal-catalyzed processes and other cyclization approaches.

Transition-Metal-Catalyzed [4+2] Annulations

Transition-metal catalysis has become a powerful tool for the efficient and atom-economical synthesis of isoquinolinones. researchgate.net These methods often proceed via a [4+2] cycloaddition-type mechanism, where a metal catalyst facilitates the coupling of a benzamide derivative with an unsaturated partner like an alkyne.

One of the foundational methods for isoquinolinone synthesis involves the condensation of an ortho-halobenzamide with a suitable coupling partner. Palladium- and copper-catalyzed systems are frequently employed for this purpose. organic-chemistry.orgorganic-chemistry.org In a typical sequence, a palladium catalyst facilitates the coupling of the ortho-halobenzamide with a terminal alkyne (a Sonogashira-type coupling), followed by a copper-catalyzed intramolecular cyclization of the resulting iminoalkyne intermediate to furnish the isoquinoline (B145761) core. organic-chemistry.org

A more direct approach involves the copper-catalyzed annulation of 2-halobenzamides with ketones. nih.gov This method provides a concise route to 3,4-substituted isoquinolin-1(2H)-ones, where the ketone serves as the two-carbon annulation partner through an initial α-arylation.

More recent advancements have focused on direct C–H activation, which avoids the need for pre-halogenated substrates. nih.govresearchgate.net In these reactions, a transition metal, often from Group 9 (Cobalt, Rhodium) or Group 10 (Palladium), coordinates to a directing group on the benzamide substrate (commonly the amide nitrogen itself or a derivative) and selectively cleaves an ortho C–H bond. nih.govresearchgate.net This generates a metallacyclic intermediate that can then react with a coupling partner, such as an alkyne.

The process typically involves the following key steps:

Directed C–H Activation: Formation of a five-membered metallacycle.

Coordinative Insertion: The alkyne inserts into the metal-carbon bond.

Reductive Elimination: This step forms the C–N or C–C bond of the new ring and regenerates the active catalyst.

Strategies involving C–H/N–O activation are particularly elegant as they are often redox-neutral, requiring no external oxidant. acs.org In these cases, substrates like N-hydroxy- or N-alkoxybenzamides are used, where the N–O bond is cleaved during the catalytic cycle, facilitating the final C–N bond formation and catalyst turnover. acs.org

The choice of metal catalyst is crucial and dictates the reaction scope and conditions. Each metal offers unique reactivity profiles.

Palladium: Palladium catalysts are highly versatile and have been used extensively in both ortho-halo cyclocondensations and direct C–H activation/annulation reactions. nih.govmdpi.com They are effective for coupling benzamides with various partners, including alkynes and allenes, often requiring an oxidant like a silver salt in C-H activation cycles. researchgate.netmdpi.com

Nickel: As a more earth-abundant and cost-effective alternative, nickel catalysis is gaining prominence. researchgate.net Nickel-based systems can promote the synthesis of isoquinolinones via similar C–H activation pathways, providing a sustainable option for these transformations. researchgate.net

Rhodium: Rhodium(III) catalysts are exceptionally efficient for C–H activation/annulation reactions. researchgate.netbohrium.com They exhibit high functional group tolerance and can operate under mild, often oxidant-free conditions, particularly when using substrates with internal oxidizing groups like N-alkoxyamides or oximes. acs.orgorganic-chemistry.org

Copper: Copper catalysts are pivotal, especially in cyclization steps. nih.govrsc.orgrsc.org They are key in the annulation of 2-halobenzamides with ketones and in promoting the intramolecular cyclization of pre-formed alkynyl benzamides. organic-chemistry.orgnih.gov Copper can also catalyze the entire annulation process independently under certain conditions.

Below is an interactive table summarizing representative catalytic systems for isoquinolinone synthesis.

Intermolecular and Intramolecular Cyclization Approaches

Beyond the [4+2] annulations, isoquinolinone synthesis can be achieved through various other cyclization strategies. These can be either intermolecular, involving the assembly of two separate components, or intramolecular, where a single, pre-functionalized substrate undergoes ring closure.

Intermolecular Approaches: These reactions assemble the isoquinolinone ring from two or more separate molecules in a single pot. A notable example is the rhodium(I)-catalyzed intermolecular cyclization between benzocyclobutenols and isocyanates. organic-chemistry.org This "cut and sew" transformation proceeds via a selective C–C bond cleavage of the benzocyclobutenol, followed by insertion of the isocyanate to form the isoquinolin-1(2H)-one structure. organic-chemistry.org

Intramolecular Approaches: These methods rely on the cyclization of a precursor that already contains all the necessary atoms for the isoquinolinone ring. A common strategy involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives, which can proceed efficiently in water, highlighting the method's green chemistry credentials. nih.govrsc.org Another approach is the anionic intramolecular cyclization of appropriately substituted precursors, which can be promoted by a simple base like potassium hydroxide. thieme-connect.com These methods offer excellent control over regioselectivity, as the connectivity is pre-determined in the cyclization substrate.

The following table provides examples of different cyclization strategies.

Cyclocondensation of Alkynylbenzaldehydes with Amines

The reaction between a benzaldehyde (B42025) containing an alkyne group and an amine is a direct approach to forming the isoquinoline ring system. While the Pomeranz–Fritsch reaction, which uses a benzaldehyde and an aminoacetoaldehyde diethyl acetal (B89532) in an acid medium, is a classic method for creating the isoquinoline core, modern variations have expanded its scope. wikipedia.org A related and powerful strategy involves the transition-metal-catalyzed [4+2] annulation of benzamides with alkynes. mdpi.com This method provides efficient access to a wide array of isoquinolones. For example, Rh(III)-catalyzed cyclocondensation of N-methoxybenzamides with α-halo ketones can produce 3-substituted isoquinolones. mdpi.com

These cyclocondensation reactions are valued for their ability to construct the core isoquinolinone skeleton in a single, efficient step. The choice of reactants, catalysts, and conditions allows for control over the substitution pattern of the final product.

Reaction Type Catalyst/Reagent Reactants Product Type Reference
Pomeranz–FritschAcid (e.g., H₂SO₄)Benzaldehyde, Aminoacetoaldehyde diethyl acetalIsoquinoline wikipedia.org
[4+2] AnnulationRh(III) complexN-methoxybenzamide, α-halo ketone3-Substituted Isoquinolone mdpi.com
[4+2] AnnulationRh(III) complexBenzamide, Internal AlkyneSubstituted Isoquinolone mdpi.comnih.gov
Oxidative Cyclization Pathways

Oxidative cyclization methods provide an alternative route to isoquinolinone and isoquinoline frameworks, often proceeding through C-H bond activation. These reactions typically involve a metal catalyst that facilitates the intramolecular cyclization of a suitably functionalized linear precursor.

Rhodium and ruthenium catalysts have proven particularly effective in this domain. A general rhodium-catalyzed oxidative coupling between internal alkynes and aryl aldimines, for instance, yields 3,4-disubstituted isoquinolines with high regioselectivity. acs.org Similarly, ruthenium-catalyzed oxidative annulation of isoquinolones with alkynes proceeds via an acetate-assisted C-H bond activation, followed by alkyne insertion and subsequent oxidative coupling to yield complex dibenzo[a,g]quinolizin-8-one derivatives. nih.gov

Metal-free oxidative cyclizations have also been developed. The use of hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), can mediate the intramolecular oxidative cyclization of ketoximes with alkenes. acs.orgresearchgate.net This method, conducted in a solvent like 2,2,2-trifluoroethanol (B45653) (TFE), leads to the formation of polysubstituted isoquinoline N-oxides in moderate to excellent yields. acs.orgresearchgate.net

Catalyst/Reagent Substrate Type Key Transformation Product Reference
Rhodium(III) complexAryl aldimine, Internal alkyneOxidative cross-coupling/cyclization3,4-Disubstituted isoquinoline acs.org
[{RuCl₂(p-cymene)}₂]Isoquinolone, AlkyneC-H/N-H activation and annulationDibenzo[a,g]quinolizin-8-one nih.gov
PIFA (Hypervalent Iodine)o-vinylaryl ketoximeIntramolecular oxidative cyclizationPolysubstituted isoquinoline N-oxide acs.orgresearchgate.net

Direct Functionalization and Halogenation Strategies

For a molecule such as this compound, the precise introduction of halogen atoms onto a pre-formed isoquinolinone skeleton is a critical synthetic challenge. Direct functionalization and halogenation methods offer an atom-economical approach to achieving this.

Introduction of Bromine and Chlorine Substituents at Specific Positions

Achieving the specific 7-bromo-3-chloro substitution pattern often requires a multi-step approach or highly regioselective reactions. The introduction of a bromine atom at the C7 position can be accomplished through methods like the Sandmeyer reaction, starting from a 7-aminoisoquinoline precursor. A patent describes a non-aqueous diazotization of 7-aminoisoquinoline using tert-butyl nitrite (B80452) followed by treatment with a bromine source to yield 7-bromoisoquinoline. google.com Electrophilic aromatic substitution is another fundamental strategy, where the choice of acid and brominating agent is crucial for controlling regioselectivity. researchgate.netmasterorganicchemistry.com

Introducing a chlorine atom at the C3 position of an isoquinolinone is a distinct challenge. For related heterocycles like quinolines, methods have been developed for direct C-H chlorination using non-symmetric iodanes generated in situ from PhI(OAc)₂ and a chloride source. researchgate.net Such strategies could potentially be adapted for the C3-chlorination of an isoquinolinone framework. The addition of chlorine (Cl₂) to an alkene C=C bond proceeds via a chloronium ion intermediate, a mechanism that is fundamental to many chlorination reactions. youtube.com

Regioselective Functionalization of Isoquinolinone Frameworks

The ability to selectively functionalize one C-H bond over others is a significant goal in modern organic synthesis. mdpi.com For isoquinoline and quinoline (B57606) systems, a variety of methods have been developed that allow for site-selective functionalization at nearly all positions on the rings. mdpi.com

A cost-effective method for the direct halogenation of isoquinolines specifically at the C4 position involves a one-pot sequence of Boc₂O-mediated dearomatization, electrophilic halogenation, and subsequent acid-promoted rearomatization. researchgate.netnih.gov While this targets the C4 position, it highlights the power of dearomatization-rearomatization strategies in achieving regioselectivity. For other positions, such as C5, metal-free protocols have been established for 8-substituted quinolines using trihaloisocyanuric acid as the halogen source. rsc.org The regioselectivity in these reactions is often directed by pre-existing functional groups or by the inherent electronic properties of the heterocyclic ring. nih.gov

Electrophilic Trapping of Anion Precursors

An alternative strategy for functionalization involves the generation of a nucleophilic anion on the isoquinolinone ring, which can then react with a suitable electrophile. A synthetic route to 4-substituted 1(2H)-isoquinolinones has been developed based on this principle. tandfonline.com The method uses alkyllithium-halogen exchange to generate lithiated mono- or dianions from 4-bromo-1(2H)-isoquinolinones. These highly reactive anions can then be "trapped" by various electrophiles to introduce a substituent at the C4 position. tandfonline.com This approach demonstrates how a bromine atom can serve as a handle to be exchanged for a lithium atom, creating a nucleophilic center for further, targeted functionalization.

Novel and Sustainable Synthetic Protocols

Modern synthetic chemistry places increasing emphasis on developing environmentally benign and efficient reactions. Several novel protocols for the synthesis of isoquinolines and isoquinolinones reflect this trend.

A highly efficient, copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives has been developed that uses water as the solvent. nih.gov This protocol is notable for proceeding under mild conditions without the need for organic solvents or additives. By choosing whether to protect a hydroxyl group on the oxime, the reaction can be selectively triggered to produce either isoquinolines or isoquinoline N-oxides in good yields. nih.gov

Visible-light-induced reactions also represent a sustainable approach. The synthesis of isoquinolones via a visible-light-induced deaminative [4+2] annulation reaction has been reported, offering a metal-free alternative to traditional thermal methods. mdpi.com These innovative methods, characterized by high atom economy, mild conditions, and reduced environmental impact, are at the forefront of modern heterocyclic synthesis. nih.govrsc.org

Catalyst-Free and Green Chemistry Approaches

The development of synthetic methods that align with the principles of green chemistry—such as using environmentally benign solvents, reducing waste, and avoiding toxic reagents—is a paramount goal in modern organic synthesis. rsc.org This includes catalyst-free reactions, particularly those that obviate the need for expensive and toxic heavy metals. rsc.orgnih.gov

Metal-Free Synthesis: A significant advancement in isoquinolone synthesis is the development of metal-free oxidative cycloaddition reactions. One such method employs a combination of bis(trifluoracetoxy)iodobenzene (PIFA) as an oxidant and trifluoroacetic acid (TFA). nih.govacs.org This approach facilitates the oxidative annulation of N-methoxybenzamides with a variety of diarylacetylene or aryl/alkyl acetylene (B1199291) derivatives. nih.govacs.org The reactions proceed under mild conditions and produce isoquinolones in yields of up to 87%. nih.gov

Another notable metal-free protocol involves an iodine-promoted intramolecular iodoamidation of o-alkynylaldehydes. rsc.org This transition-metal- and base-free method is highly atom-economical and adheres to green chemistry principles by minimizing waste. rsc.org

Green Chemistry Approaches: While not always entirely catalyst-free, many green methodologies focus on using sustainable reagents and conditions. For instance, a rhodium(III)-catalyzed synthesis of 3,4-unsubstituted isoquinolones has been developed that operates in biomass-derived ethanol (B145695) at room temperature. chemistryviews.org This process uses vinylene carbonate as an acetylene surrogate and avoids the need for stoichiometric external oxidants, making it an environmentally friendly option. chemistryviews.org

Table 1: Selected Catalyst-Free and Green Synthetic Approaches to Isoquinolones

Method Type Key Reagents/Catalyst Solvent Key Features Reference(s)
Metal-Free Bis(trifluoracetoxy)iodobenzene (PIFA), Trifluoroacetic Acid (TFA) Not specified Oxidative cycloaddition of N-methoxybenzamides and alkynes under mild conditions. nih.gov, acs.org
Metal-Free Iodine Solvent-free Atom-economical, transition-metal- and base-free iodoamidation of o-alkynylaldehydes. rsc.org
Green (Rh-catalyzed) [Cp*RhCl2]2, Vinylene Carbonate Ethanol Mild, room-temperature synthesis of 3,4-unsubstituted isoquinolones. chemistryviews.org
Green (Rh-catalyzed) Rh(III) catalyst, Air (as oxidant) Water Uses inexpensive oxidant; product precipitates from the aqueous solution. rsc.org
Green (Cu-catalyzed) Copper catalyst, Ultrasound Not specified Ultrasound-assisted α-arylation of ketones with 2-iodobenzamide. researchgate.net

One-Pot Synthetic Transformations

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly valued for their efficiency. They reduce the need for lengthy separation processes and the purification of intermediate compounds, thereby saving time and resources and reducing waste. arabjchem.org

Several one-pot methodologies have been devised for the synthesis of isoquinolones and related heterocyclic structures. An efficient three-component reaction combines aryl ketones, hydroxylamine, and an internal alkyne in a single pot. organic-chemistry.org This process involves the in-situ generation of an oxime, which then undergoes a rhodium(III)-catalyzed C-H bond activation and cyclization with the alkyne to rapidly assemble multisubstituted isoquinolines. organic-chemistry.org

A novel chemoenzymatic one-pot process has also been developed, starting from benzylic alcohols and an amino alcohol. mdpi.com This strategy first employs a laccase/TEMPO system to oxidize the alcohol to the corresponding aldehyde, which then undergoes a phosphate (B84403) salt-mediated Pictet–Spengler reaction with an amino alcohol like m-tyramine (B1210026) to form tetrahydroisoquinolines in yields up to 87%. mdpi.com Another approach involves a microwave-assisted annulation of N-benzoyl glycine (B1666218) esters with alkynes to form substituted isoquinolones. mdpi.com

Table 2: Examples of One-Pot Synthetic Strategies for Isoquinoline Scaffolds

Starting Materials Catalyst/Mediator Key Transformation Final Scaffold Reference(s)
Aryl ketone, Hydroxylamine, Internal alkyne Rhodium(III) Three-component C-H activation/cyclization Substituted Isoquinoline organic-chemistry.org
Benzylic alcohol, Amino alcohol Laccase/TEMPO, Phosphate salt Chemoenzymatic oxidation and Pictet–Spengler reaction Tetrahydroisoquinoline mdpi.com
N-Benzoyl glycine esters, Alkynes Ruthenium(II) Microwave-assisted C-H activation/annulation Substituted Isoquinolone mdpi.com
2-Iodobenzamide, Ketones Copper, Ultrasound α-Arylation and intramolecular cyclization Isoquinolin-1(2H)-one researchgate.net

Photoredox Dual Catalysis in Isoquinolone Synthesis

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to generate highly reactive intermediates from photoactive catalysts. nih.gov This strategy enables unique chemical transformations under mild conditions. nih.gov The combination of photoredox catalysis with another catalytic cycle, known as dual catalysis, has opened new avenues for complex molecule synthesis. nih.govmdpi.com

In the context of isoquinolone synthesis, a metal-free approach has been developed that uses Eosin Y, an organic dye, as a photocatalyst. researchgate.net Under blue light irradiation, Eosin Y catalyzes a deaminative [4+2] annulation reaction between N-amidopyridinium salts and alkynes. researchgate.net The reaction proceeds through the formation of an amide radical, which adds to the alkyne, followed by annulation to afford the isoquinolone product with good functional group tolerance. researchgate.net

Dual catalytic systems have also been successfully applied. One such system merges photoredox catalysis with palladium catalysis for the annulation of benzamides with arynes, leading to the synthesis of benzo-fused isoquinolones. mdpi.com Another advanced strategy combines photoredox catalysis with asymmetric anion-binding catalysis. nih.gov This dual approach achieves the enantioselective oxidative C-H functionalization of tetrahydroisoquinoline derivatives, demonstrating a potentially general method for asymmetric transformations in oxidative photocatalysis. nih.gov A straightforward photocatalytic approach has also been demonstrated to directly functionalize isoquinolines. acs.org

Table 3: Photoredox and Dual Catalytic Methods in Isoquinolone Synthesis

Catalysis Type Catalyst System Reactants Key Transformation Reference(s)
Metal-Free Photoredox Eosin Y (photocatalyst) N-Amidopyridinium salts, Alkynes Deaminative [4+2] annulation researchgate.net
Photoredox Dual Catalysis Palladium catalyst, Photoredox catalyst Benzamides, Arynes Annulation to form benzo-fused isoquinolones mdpi.com
Photoredox Dual Catalysis Photoredox catalyst, Chiral anion-binding catalyst Tetrahydroisoquinolines, Silyl ketene (B1206846) acetals Enantioselective oxidative C-H functionalization nih.gov

Mechanistic Investigations of Isoquinolinone Formation and Transformations

Elucidation of Key Reaction Intermediates

The formation of the isoquinolinone ring system can proceed through various intermediates, depending on the catalytic system employed. Transition-metal-catalyzed routes often involve metallacycle species, while metal-free oxidative cyclizations can proceed via hypervalent iodine adducts and electrophilic nitrogen species.

Nickelacycle and Cobaltacycle Formation

Transition-metal catalysis, particularly using cobalt and nickel, provides a powerful strategy for constructing isoquinolinones via C–H/N–H bond annulation. nih.govrsc.org The mechanism is centered around the formation of a five-membered metallacycle intermediate.

In a typical cobalt-catalyzed cycle, a Co(II) precursor is oxidized to a catalytically active Co(III) species. This species coordinates to the amide directing group of the benzamide (B126) substrate. Subsequently, a concerted metalation-deprotonation event occurs at the ortho-C–H bond of the benzamide, leading to the formation of a stable five-membered cobaltacycle intermediate. researchgate.netthieme-connect.com This key intermediate then undergoes migratory insertion of an alkyne, followed by reductive elimination, to yield the final isoquinolinone product and regenerate a lower-valent cobalt species that re-enters the catalytic cycle. researchgate.net The use of chiral ligands, such as salicyl-oxazoline (Salox), can create a specific chiral pocket around the cobalt center, enabling enantioselective synthesis. researchgate.net

Similarly, nickel-catalyzed reactions proceed through a proposed nickelacycle. nih.govmdpi.com In these systems, a Ni(II) catalyst can react with an amidate anion (formed by deprotonation of the amide with a base like KOBut) to form a nickel complex. nih.gov This complex then undergoes ortho-C–H bond cleavage to generate the key nickelacycle intermediate. nih.govmdpi.com Subsequent alkyne insertion and reductive elimination afford the desired isoquinolinone. nih.gov A crucial aspect of nickel-catalyzed C–H activation is the necessity of a strong coordination bond between the directing group's heteroatom and the nickel center; weak coordination is generally insufficient to promote the C–H activation step. nih.gov

Table 1: Features of Nickel- and Cobalt-Catalyzed Isoquinolinone Synthesis
FeatureNickel CatalysisCobalt Catalysis
Typical CatalystNi(OAc)₂, Ni(cod)₂ with ligands nih.govmdpi.comCo(OAc)₂·4H₂O, [Cp*Co(CO)I₂] researchgate.netthieme-connect.com
Key IntermediateFive-membered nickelacycle nih.govmdpi.comFive-membered cobaltacycle researchgate.net
Directing GroupSimple amides, 2-pyridinylmethylamine nih.govAmides, N-(quinolin-8-yl)benzamide researchgate.netrsc.org
OxidantOften requires external oxidant, but oxidant-free systems exist rsc.orgO₂ (air), Mn(OAc)₂, Ag₂O researchgate.netchim.it
Key Mechanistic StepC-H bond cleavage to form nickelacycle, alkyne insertion nih.govAtroposelective C-H activation and annulation researchgate.net

Iodane and Nitrenium Ion Intermediates

An alternative to transition-metal catalysis involves the use of hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) or (phenyliodonio)sulfamate (PISA), to mediate oxidative cyclization. beilstein-journals.orgbeilstein-journals.orgresearchgate.net These reactions offer an environmentally benign, metal-free pathway to isoquinolinones. nih.gov

The proposed mechanism begins with the reaction of an o-alkenylbenzamide with the hypervalent iodine(III) reagent. beilstein-journals.orgnih.gov In a non-polar solvent like acetonitrile (B52724), the process is thought to involve the formation of an iodane intermediate . beilstein-journals.orgresearchgate.net This intermediate can then collapse via reductive elimination, releasing iodobenzene (B50100) and generating a highly electrophilic nitrenium ion intermediate. beilstein-journals.orgnih.gov This transient nitrenium ion is immediately trapped intramolecularly by the pendant alkenyl group through nucleophilic attack, leading to the formation of the six-membered isoquinolinone ring after deprotonation. beilstein-journals.orgnih.govresearchgate.net Radical clock experiments have suggested that radical intermediates are not involved in this pathway. nih.gov

In other solvent systems, such as wet hexafluoro-2-isopropanol (HFIP), a different pathway involving a cyclic iodonium (B1229267) intermediate can be favored, leading to rearranged products. beilstein-journals.orgresearchgate.net

Table 2: Hypervalent Iodine(III) Reagents in Isoquinolinone Synthesis
ReagentSubstrateProposed Intermediate(s)SolventProduct TypeReference
PISAo-AlkenylbenzamideIodane, Nitrenium ionAcetonitrile4-Substituted Isoquinolinone beilstein-journals.orgnih.gov
PISAo-AlkenylbenzamideCyclic iodoniumWet HFIP3-Substituted Isoquinolinone (rearranged) beilstein-journals.orgnih.gov
PIDAAlkyne-tethered N-alkoxybenzamidesNot specifiedNot specifiedIsoquinolinone beilstein-journals.org
PIFAo-Vinylaryl ketoximeCationic Int-1TFEIsoquinoline (B145761) N-oxide nih.gov

Bond Activation and Cleavage Studies

The core transformations leading to the isoquinolinone skeleton are fundamentally reliant on the selective activation and cleavage of specific chemical bonds in the precursors. These include the robust C–H and C–X bonds on the aromatic ring and the N–H or N–O bond of the amide moiety.

Aryl Carbon-Halogen (C–X) Bond Activation

For substrates like 7-Bromo-3-chloroisoquinolin-1(2H)-one, the presence of carbon-halogen bonds introduces a competitive pathway between C–H and C–X bond activation. The nature of the halogen atom significantly influences the reaction outcome. youtube.com

In transition-metal-catalyzed annulation reactions, C–H activation is often favored over the cleavage of a C–Cl bond. For example, studies with o-chloro-benzamide have shown that the desired isoquinolinone products are formed via C–H activation/annulation, leaving the C–Cl bond intact. thieme-connect.com However, the weaker C–Br and C–I bonds are more susceptible to cleavage. With o-bromo and o-iodo benzamides, dehalogenated products resulting from C–X bond cleavage and subsequent annulation are often observed, suggesting that an oxidative addition process at the C–X bond can compete with or dominate over the C–H activation pathway. thieme-connect.com This selectivity is critical when designing syntheses for halogen-containing targets. Earth-abundant metals like titanium have also been explored for simultaneous C-X and C-H borylation of aryl halides. nih.gov

Aromatic C–H Bond Functionalization

The direct functionalization of otherwise inert C–H bonds is a cornerstone of modern isoquinolinone synthesis, offering a step-economical alternative to classical methods that require pre-functionalized substrates. nih.govacs.orgsigmaaldrich.com The most common strategy involves the transition-metal-catalyzed annulation of a benzamide with an alkyne, where the key step is the activation of the C–H bond at the ortho position to the amide directing group. rsc.orgresearchgate.net

Catalysts based on rhodium, acs.orgrsc.org cobalt, researchgate.netrsc.orgcjcatal.com palladium, rsc.org and nickel rsc.org have all been successfully employed for this transformation. The reaction typically proceeds via a directing-group-assisted cyclometalation, where the amide group coordinates to the metal center and facilitates the cleavage of the proximal C–H bond to form a stable metallacycle intermediate, as discussed in section 3.1.1. This regioselective activation ensures that the annulation occurs at the desired position to build the isoquinolinone core. acs.orgresearchgate.net The reaction tolerates a wide range of functional groups on both the benzamide and the alkyne coupling partner. researchgate.netthieme-connect.com

N–H and N–O Bond Activation

In concert with C–H activation, the cleavage of the N–H bond of the amide or the N–O bond of an N-alkoxyamide is essential to complete the annulation cascade. nih.govrsc.org This process is often referred to as C–H/N–H or C–H/N–O double activation. rsc.orgrsc.org

In nickel-catalyzed systems, the reaction can be initiated by the deprotonation of the amide N–H bond by a strong base, forming an amidate anion that coordinates to the metal center. nih.gov This initial N–H activation facilitates the subsequent C–H activation step. nih.govrsc.org In palladium-catalyzed syntheses of N-alkoxyisoquinolinones from N-alkoxybenzamides, the reaction proceeds via a proposed double activation of the ortho-C–H and the N–O bonds. rsc.org Similarly, rhodium-catalyzed reactions can involve sequential oxidative C-H annulation and N-N bond activation when using ketazines as substrates, ultimately incorporating both nitrogen atoms into the isoquinoline products. nih.govacs.org This dual activation strategy provides an atom-economical route to the heterocyclic core. rsc.org

Electrophilic Aromatic Substitution Mechanisms

The isoquinolinone core is an aromatic system that can undergo electrophilic aromatic substitution (EAS). The mechanism of such reactions for this compound is influenced by the electronic properties of the existing substituents: the bromo group, the chloro group, and the lactam functionality integrated into the bicyclic system.

The general mechanism for electrophilic aromatic substitution proceeds in two primary steps. libretexts.orgmasterorganicchemistry.com First, the aromatic π system acts as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com This step is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic π system and yielding the substituted product. libretexts.orgmasterorganicchemistry.com

For this compound, the position of further electrophilic attack is directed by the combined influence of the substituents.

Bromo Group (at C7): Halogens are deactivating due to their electron-withdrawing inductive effect, but they are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate.

Chloro Group (at C3): Similar to the bromo group, the chloro substituent is a deactivating, ortho-, para-director.

Lactam Ring: The carbonyl group of the lactam is strongly electron-withdrawing and thus deactivating towards electrophilic attack on the ring to which it is fused. The nitrogen atom's lone pair, however, can donate into the ring, acting as an activating, ortho-, para-directing influence.

The interplay of these effects dictates the regioselectivity of subsequent EAS reactions. The bromo group at the C7 position will direct incoming electrophiles to the C6 and C8 positions. The activating effect of the nitrogen atom and the deactivating effect of the carbonyl group also influence the reactivity of the benzene (B151609) ring portion of the molecule.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution in this compound

SubstituentPositionElectronic EffectDirecting Influence
BromoC7Deactivating (Inductive), Donating (Resonance)Ortho, Para (to C6, C8)
ChloroC3Deactivating (Inductive), Donating (Resonance)Ortho, Para
Lactam (-C(O)NH-)Fused RingDeactivating (Carbonyl), Activating (Nitrogen)Complex

Radical Pathways in Isoquinolinone Synthesis

While many syntheses of isoquinolinones proceed through ionic mechanisms, radical pathways have also been proposed and identified for certain synthetic routes. These pathways often involve single-electron transfer (SET) processes, which generate radical intermediates that can undergo cyclization to form the isoquinolinone scaffold.

For instance, the formation of substituted isoquinolinones can sometimes proceed via mechanisms that are not fully explained by purely ionic steps. In some syntheses, control experiments using radical scavengers (like TEMPO) are performed to probe for the presence of radical intermediates. nih.gov A significant decrease in reaction yield in the presence of such scavengers suggests that a radical pathway may be operating. nih.gov

A plausible radical mechanism for the formation of an isoquinolinone skeleton might be initiated by an oxidant that abstracts an electron from a suitable precursor, such as a 2-alkenylbenzamide. nih.gov The resulting radical cation could then undergo an intramolecular cyclization, where the amide nitrogen or another nucleophilic part of the molecule attacks the radical site. Subsequent oxidation and deprotonation steps would then lead to the final aromatic isoquinolinone product. The specific pathway and the viability of a radical mechanism are highly dependent on the reaction conditions, including the choice of initiator, solvent, and temperature.

Kinetic Isotope Effect Studies for Reaction Mechanism Probing

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular atom affects the rate of a chemical reaction. wikipedia.org It is defined as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). wikipedia.org By measuring the KIE, chemists can infer whether a specific bond is broken or formed in the rate-determining step of a reaction. nih.govprinceton.edu

There are two main types of KIEs:

Primary KIE: Observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For C-H bond cleavage, a significant primary KIE (typically kH/kD > 2) is expected. core.ac.uk

Secondary KIE: Occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. These effects are smaller (kH/kD is often close to 1) and can provide information about changes in hybridization or the steric environment of the labeled atom during the reaction. wikipedia.orgprinceton.edu

While no specific KIE studies on the formation of this compound have been reported, this technique could be hypothetically applied to investigate its synthesis. For example, in a reaction involving C-H activation on the benzene ring, replacing a hydrogen atom with deuterium (B1214612) at the site of reaction would allow for the determination of a primary KIE. A large kH/kD value would support a mechanism where C-H bond cleavage is the rate-limiting step.

Table 2: Hypothetical Kinetic Isotope Effect Data for an Isoquinolinone Synthesis Step

Reaction StepIsotopic Substitutionk_light (s⁻¹)k_heavy (s⁻¹)KIE (k_light/k_heavy)Mechanistic Implication
C-H ActivationH vs. D at C81.0 x 10⁻⁴1.8 x 10⁻⁵5.6C-H bond cleavage is likely in the rate-determining step. core.ac.uk
Cyclization¹²C vs. ¹³C at C11.0 x 10⁻⁴9.8 x 10⁻⁵1.02Small secondary effect; bond to this carbon is likely not broken in the rate-determining step, but hybridization may change. core.ac.uk

Solvent Effects on Chemoselectivity and Reaction Pathways

The choice of solvent can have a profound impact on the outcome of chemical reactions, influencing reaction rates, selectivity, and even the mechanism itself. In the synthesis of substituted isoquinolinones, solvent effects are crucial for achieving high chemoselectivity.

Research on the synthesis of 4-substituted isoquinolinones has demonstrated that the solvent can dictate the reaction pathway. nih.gov In one study, the reaction of 2-alkenylbenzamides with a hypervalent iodine reagent yielded different products depending on the solvent used. nih.gov The use of acetonitrile (MeCN), a polar aprotic solvent, favored the formation of 4-substituted isoquinolinones through an intramolecular amination pathway. nih.gov It is proposed that acetonitrile stabilizes the key intermediates and transition states involved in this cyclization. nih.gov

In contrast, when the reaction was conducted in a different solvent system, other products might be favored. This solvent-dependent chemoselectivity arises from the differential solvation of reactants, intermediates, and transition states. A solvent's polarity, coordinating ability, and hydrogen bonding capacity can stabilize or destabilize certain species, thereby lowering the activation energy for one pathway over another. For the synthesis of a specific target like this compound, careful selection and optimization of the solvent would be critical to ensure the desired cyclization and substitution patterns occur, while minimizing the formation of unwanted side products.

Table 3: Effect of Solvent on the Yield of a 4-Substituted Isoquinolinone

EntrySolventYield (%)
1MeCN94
2DCE65
3Toluene<10
4THF52
Data adapted from a study on the solvent-dependent synthesis of 4-substituted isoquinolinones, demonstrating the significant impact of the solvent on product yield. nih.gov

Computational and Theoretical Studies on 7 Bromo 3 Chloroisoquinolin 1 2h One and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for examining the behavior of 7-Bromo-3-chloroisoquinolin-1(2H)-one at the atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to determine the optimized geometry, electronic properties, and vibrational frequencies of molecules. scirp.org For this compound, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-31+G(d,p), can predict key structural parameters. scirp.orgresearchgate.net

These calculations would confirm the planarity of the isoquinolinone fused ring system and provide precise bond lengths and angles. The positions of the bromine and chlorine atoms introduce electronic perturbations that DFT can quantify, such as changes in electron density distribution and molecular electrostatic potential. Studies on analogous quinoline (B57606) and isoquinoline (B145761) derivatives have demonstrated that DFT accurately computes these properties, providing a reliable foundation for further analysis. researchgate.netrsc.orgmdpi.com For instance, DFT calculations on halogenated quinolines have been used to determine structural stability and thermodynamic parameters, which are crucial for predicting the compound's behavior in chemical reactions. scirp.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be distributed across the π-system of the isoquinolinone core, while the LUMO would also be located on the aromatic system. The presence of two halogen substituents, which are electron-withdrawing, is predicted to significantly lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap. nih.gov Computational studies on other halogenated heterocycles confirm this trend. For example, analysis of halogen-substituted 17β-HSD1 inhibitors showed that halogen atoms, particularly in multiple substitutions, effectively reduce the HOMO-LUMO gap, thus increasing chemical reactivity. nih.gov Similarly, studies on isoquinoline-functionalized chromophores provide specific energy values that illustrate how different substituents modulate the frontier orbital energies. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies (eV) for an Isoquinoline Reference Compound and a Halogenated Analogue. Data adapted from studies on similar chromophore systems. nih.gov
CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Reference Isoquinoline (MPBIR)-5.762-1.9383.824
Bromo-substituted Analogue (MPBID1)-5.811-2.0613.750

The data indicates that the bromo-substituent lowers both HOMO and LUMO energies and slightly reduces the energy gap, suggesting increased reactivity compared to an unsubstituted analogue. This effect would likely be more pronounced in this compound due to the presence of a second halogen.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies. This modeling provides deep insights into reaction mechanisms and selectivity. taylorfrancis.com For this compound, this approach can be used to explore its synthesis and subsequent functionalization.

For example, the synthesis of isoquinolinones often involves cyclization reactions. mdpi.comnih.gov Theoretical modeling of these pathways can elucidate the step-by-step mechanism, such as an intramolecular Diels-Alder (IMDA) reaction. Computational studies on the synthesis of fused isoquinolinones have used DFT to analyze the transition states of IMDA reactions, revealing that electron-withdrawing groups like bromine can have a significant electronic impact on the cycloaddition process. beilstein-journals.orgnih.gov Similarly, the mechanism for the annulation of isoquinoline N-oxides has been investigated, detailing the energetics of the cycloaddition, ring-opening, and tautomerization steps. clockss.org These studies provide a blueprint for how the reaction pathways of this compound could be modeled to understand its formation and reactivity, predicting the most favorable reaction conditions and potential byproducts.

Conformational Analysis and Stability Predictions

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative stabilities. For a rigid, fused heterocyclic system like this compound, the scope for conformational isomerism is limited. The primary consideration in this context is the potential for tautomerism.

The molecule exists predominantly in the lactam form (isoquinolin-1(2H)-one), as named, but could theoretically exist in equilibrium with its lactim tautomer (7-bromo-3-chloro-isoquinolin-1-ol). Quantum chemical calculations, specifically DFT, are the standard method for determining the relative energies of tautomers. By calculating the total electronic energy of the optimized geometries of both the lactam and lactim forms, their relative stability can be predicted. For related heterocyclic systems like hydroxypyridines, the lactam form is generally found to be significantly more stable, and the same outcome is expected for this compound.

Structure-Reactivity Relationship Studies (Theoretical)

Theoretical structure-reactivity studies aim to correlate a molecule's computed electronic and structural properties with its observed chemical reactivity. For this compound, which possesses two different carbon-halogen bonds (C-Br at position 7 and C-Cl at position 3), a key question is their relative reactivity, particularly in cross-coupling reactions.

The reactivity of aryl halides in transition metal-catalyzed reactions, such as Suzuki-Miyaura coupling, is influenced by factors including the carbon-halogen bond dissociation energy (BDE) and the electrophilicity of the carbon atom. baranlab.org Generally, the reactivity follows the trend C-I > C-Br > C-Cl. However, the electronic environment of the heterocyclic ring can override this trend. nih.gov In some quinoline systems, a C-Cl bond at a highly electrophilic position (like C2 or C4) can be more reactive than a C-Br bond at a less activated position. nih.gov For this compound, DFT calculations could be used to compute:

Mulliken or Natural Bond Orbital (NBO) charges: To determine the partial positive charge on the carbons attached to Cl and Br, indicating their susceptibility to nucleophilic attack.

LUMO map: To visualize the regions of highest electron deficiency, which are likely sites for nucleophilic attack or oxidative addition.

Bond Dissociation Energies (BDEs): To compare the strength of the C-Cl and C-Br bonds.

These theoretical descriptors would allow for a prediction of which site is more likely to react under specific cross-coupling conditions, providing a rational basis for planning selective functionalization. baranlab.org

Intermolecular Interactions and Energy Framework Studies

In the solid state, the properties of a molecular crystal are governed by intermolecular interactions. For halogenated compounds like this compound, halogen bonding is a significant directional interaction that influences crystal packing. dntb.gov.ua

Computational studies on analogous N-(2-halophenyl)quinolin-2-ones have provided detailed insights into the nature of these interactions. nih.govnih.govbeilstein-journals.org X-ray crystallography combined with theoretical calculations revealed the formation of homochiral polymer chains through intermolecular halogen–π associations. Specifically, the interactions were identified as C–X···π halogen bonds, with characteristic distances measured for both bromine and chlorine. beilstein-journals.org

Br···C distances: 3.30-3.50 Å

Cl···C distances: 3.27-3.42 Å

In addition to halogen bonds, other interactions like C–H···O hydrogen bonds and π–π stacking are expected to contribute to the crystal lattice of this compound.

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal. researchgate.netnih.gov This method calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between molecular pairs. Studies on related quinazolinone derivatives show that dispersion forces are often the largest contributor to the total interaction energy, highlighting the importance of van der Waals forces in packing. researchgate.netnih.gov

Table 2: Typical Intermolecular Interaction Energies (kJ/mol) Calculated for a Tricyclic Quinazoline Derivative, Illustrating Contributions to Crystal Packing. Data from energy framework analysis using the CE-HF/3-21G model. nih.gov
Energy ComponentValue (kJ/mol)Percentage of Attractive Energy
Dispersion (Edis)-306.570.6%
Electrostatic (Eelec)-91.521.1%
Polarization (Epol)-37.68.7%
Repulsion (Erep)+155.7N/A
Total (Etot) -267.1 100%

This type of analysis for this compound would provide a detailed, quantitative picture of its crystal packing, identifying the dominant interactions and rationalizing its solid-state properties.

Synthetic Utility As Molecular Scaffolds and Intermediates

Precursors for Complex Heterocyclic Architectures

The 7-Bromo-3-chloroisoquinolin-1(2H)-one scaffold is a foundational building block for constructing elaborate heterocyclic systems. nih.gov The differential reactivity of the chloro and bromo substituents allows for selective and sequential modifications, paving the way for the synthesis of diverse molecular architectures. While direct examples starting from the title compound are specific, the extensive chemistry of related halo-isoquinolines illustrates the potential pathways. nih.govthermofisher.com

Modern synthetic strategies, including transition-metal-mediated cascade reactions, provide efficient routes to architecturally intriguing isoquinoline-based frameworks. nih.gov For instance, the chloro group at the C1 position of a related compound, 7-Bromo-1-chloroisoquinoline, is a key site for introducing complexity. thermofisher.com Similarly, the C3-chloro group in this compound can be targeted for nucleophilic substitution or cross-coupling reactions to append other heterocyclic moieties. Goldberg–Ullmann-type coupling reactions, for example, have been successfully used to link amides to the C3 position of bromoisoquinolines, demonstrating a viable method for creating more complex structures. mdpi.com

The general synthetic utility is further demonstrated by protocols that construct isoquinoline (B145761) derivatives through cascade reactions, which can generate polycyclic indoles and other fused systems from simple starting materials. nih.gov The presence of the bromo group at C7 offers a secondary site for modification, often through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups. This dual functionality is crucial for building libraries of complex molecules with potential biological activities.

Reaction Type Reagents & Conditions Resulting Structure Type Reference
Goldberg–Ullmann CouplingAmide, CuI, K₂CO₃, DMEDA3-Amide-substituted isoquinolines mdpi.com
Cascade CycloadditionVisible light, aerobic oxidationPyrrolo[2,1-a]isoquinolines nih.gov
Suzuki CouplingArylboronic acid, Pd catalyst, Base7-Aryl-isoquinolinones nih.gov

Role in the Construction of Polycyclic Fused Systems

The isoquinolinone nucleus is a common substructure in polycyclic natural products and synthetic molecules, and this compound serves as an ideal intermediate for accessing these systems. rsc.orgnih.gov Synthetic methods often involve intramolecular cyclizations or multicomponent reactions where the isoquinolinone acts as the core upon which additional rings are built. researchgate.netkcl.ac.uk

One powerful strategy involves the construction of fused seven-membered rings through ring expansion methodologies, a challenging but valuable transformation for accessing complex polycyclic architectures. chemrxiv.orgresearchgate.net While not a direct ring expansion of the isoquinolinone itself, the scaffold can be functionalized with groups that participate in subsequent cyclization and expansion reactions to form fused systems like benzocycloheptanes. chemrxiv.org Another approach is the use of cascade reactions that build fused heterocycles directly onto the isoquinoline framework. For example, rhodium(III)-catalyzed alkylation followed by a copper-catalyzed radical annulation-aromatization pathway has been used to construct fused polycyclic heteroarenes from related nitrogen-containing heterocycles. rsc.org

The synthesis of pyrrolo[2,1-a]isoquinolines, a core scaffold in many marine alkaloids, highlights the utility of isoquinoline precursors in building fused systems. rsc.orgnih.gov These syntheses often proceed via functionalization at the nitrogen and C1 positions, followed by an intramolecular cyclization. The C3-chloro and C7-bromo handles on the title compound provide the necessary points for introducing the substituents required for such cyclizations, leading to the formation of new five- or six-membered rings fused to the original isoquinolinone core. researchgate.netbeilstein-journals.orgnih.gov

Target Polycyclic System General Strategy Key Reaction Reference
Pyrrolo[2,1-a]isoquinolinesN-alkylation and intramolecular cyclizationC-H activation / Annulation rsc.orgnih.gov
Fused Seven-Membered RingsFunctionalization and Ring ExpansionBase-induced ring expansion chemrxiv.orgresearchgate.net
Fused HeteroarenesOne-pot cascade reactionRh(III)-catalyzed alkylation / Cu-catalyzed annulation rsc.org
Polycyclic PyridonesRing-opening of oxazinone precursorsReaction with binucleophiles nih.gov

Development of Novel Reagents and Catalytic Systems Utilizing Isoquinolinone Scaffolds

Isoquinoline and its derivatives are not only synthetic targets but can also be incorporated into the structure of ligands and organocatalysts. rsc.org The rigid isoquinolinone backbone, combined with the ability to introduce specific functional groups at defined positions, makes it an attractive scaffold for designing new catalytic systems. researchgate.net

While the synthesis of isoquinolinones often relies on transition metal catalysis (e.g., using rhodium, palladium, or cobalt), the resulting isoquinolinone products can, in turn, serve as ligands for new metal complexes. rsc.orgresearchgate.net Functional groups introduced via the C3-chloro or C7-bromo positions can act as coordination sites for metal centers. For example, an amino group introduced at the C3 position could coordinate with a metal, with the isoquinolinone framework providing steric bulk and electronic influence that can tune the catalyst's activity and selectivity.

The development of chiral 1,2,3,4-tetrahydroisoquinolines as 'privileged scaffolds' illustrates this concept. mdpi.com These structures are used as building blocks for ligands in asymmetric catalysis. The synthesis of chiral tetrahydroisoquinoline carboxylic acids, for instance, provides precursors for novel ligands used in stereoselective transformations. mdpi.com The functional handles on this compound allow for its conversion into chiral derivatives that could be explored for similar applications in developing new catalytic systems.

Catalyst/Reagent Type Design Principle Potential Application Reference
Metal-Ligand ComplexFunctional groups on the isoquinolinone scaffold coordinate to a metal center.Asymmetric catalysis, Cross-coupling reactions rsc.orgresearchgate.net
OrganocatalystChiral isoquinolinone derivatives act as catalysts.Enantioselective transformations nih.govmdpi.com

Exploration of Chemodiversity through Derivatization

The primary synthetic value of this compound lies in its capacity for derivatization, which allows for a systematic exploration of chemical space around the isoquinolinone core. rsc.org The distinct electronic nature of the C-Cl and C-Br bonds enables chemists to perform selective and sequential reactions, creating a wide array of new compounds from a single starting material. researchgate.net

The C3-chloro group is generally more susceptible to nucleophilic aromatic substitution than the C7-bromo group. This allows for the selective introduction of oxygen, nitrogen, or sulfur nucleophiles at the C3 position while leaving the C7-bromo group intact for subsequent transformations. For example, reaction with amines can yield 3-amino-7-bromoisoquinolin-1(2H)-ones.

The C7-bromo group is an ideal handle for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at this position. This dual reactivity allows for a combinatorial approach to synthesis. One could first perform a substitution at C3 and then a cross-coupling at C7, or vice-versa, to generate a library of disubstituted isoquinolinones. This strategy is invaluable for structure-activity relationship (SAR) studies in drug discovery, where systematic modification of a scaffold is required to optimize biological activity. rsc.orgresearchgate.net

Position Reaction Type Typical Reagents Product Class Reference
C3Nucleophilic Aromatic SubstitutionAmines, Alkoxides, Thiolates3-Amino/Alkoxy/Thio-isoquinolinones researchgate.net
C7Suzuki CouplingAryl/Alkyl Boronic Acids, Pd Catalyst7-Aryl/Alkyl-isoquinolinones rsc.org
C7Buchwald-Hartwig AminationAmines, Pd Catalyst7-Amino-isoquinolinones rsc.org
C7Sonogashira CouplingTerminal Alkynes, Pd/Cu Catalysts7-Alkynyl-isoquinolinones rsc.org

Advanced Analytical Methodologies for Structural Confirmation in Research

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of a crystalline solid. This powerful technique provides unequivocal evidence of a molecule's connectivity, stereochemistry, and conformation in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information about the electron density distribution within the crystal, which can then be used to construct a detailed atomic model.

For a compound like 7-Bromo-3-chloroisoquinolin-1(2H)-one, obtaining a suitable single crystal is the first and often most challenging step. This typically involves slow evaporation of a saturated solution, vapor diffusion, or other crystallization techniques. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer.

The resulting crystallographic data would not only confirm the planar isoquinoline (B145761) ring system but also precisely locate the positions of the bromine and chlorine substituents, as well as the carbonyl group. Key parameters obtained from X-ray crystallographic analysis are presented in Table 1 .

Table 1: Hypothetical X-ray Crystallographic Data for this compound

Parameter Description Hypothetical Value
Crystal System The symmetry of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
a, b, c (Å) The lengths of the unit cell axes. a = 8.5, b = 12.1, c = 9.3
α, β, γ (°) The angles of the unit cell. α = 90, β = 105.2, γ = 90
Volume (ų) The volume of the unit cell. 925.4
Z The number of molecules per unit cell. 4

This data would provide indisputable proof of the compound's structure, showing the intramolecular bond lengths and angles, as well as intermolecular interactions such as hydrogen bonding or π-stacking in the crystal lattice.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula.

When analyzing this compound, a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used to generate intact molecular ions. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (79Br/81Br and 35Cl/37Cl), would result in a distinctive isotopic cluster in the mass spectrum.

The experimentally measured monoisotopic mass of the molecular ion ([M+H]⁺) would be compared to the theoretically calculated mass for the proposed formula, C₉H₆BrClNO⁺. The expected high degree of agreement, typically within a few parts per million (ppm), provides strong evidence for the molecular formula. The anticipated HRMS data is summarized in Table 2 .

Table 2: Anticipated High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z Mass Error (ppm)
[M+H]⁺ 257.9421 257.9423 < 1

The confirmation of the molecular formula by HRMS is a crucial piece of evidence that complements the structural information obtained from other analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, providing detailed information about the connectivity and chemical environment of each atom in the molecule.

For this compound, the ¹H NMR spectrum would provide information on the number of different types of protons, their chemical shifts, their integration (relative numbers), and their coupling patterns (which reveal adjacent protons). The aromatic region would show signals corresponding to the protons on the benzene (B151609) ring, with their splitting patterns indicating their relative positions. A broad singlet corresponding to the N-H proton of the lactam would also be expected.

The ¹³C NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., carbonyl, aromatic, etc.). The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular framework. COSY would reveal proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms. HMBC is particularly valuable as it shows correlations between protons and carbons over two to three bonds, allowing for the unambiguous placement of substituents and the connection of different molecular fragments.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-4 ~6.5 s
H-5 ~7.8 d
H-6 ~7.6 dd
H-8 ~8.0 d

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O ~160
C-3 ~140
C-4 ~105
C-4a ~138
C-5 ~128
C-6 ~130
C-7 ~120
C-8 ~125

By integrating the data from these advanced analytical methodologies, a comprehensive and unambiguous structural confirmation of this compound can be achieved, providing a solid foundation for any further investigation into its chemical and biological properties.

Future Research Directions and Unexplored Avenues

Development of More Atom- and Step-Economical Syntheses

Key strategies include:

Transition Metal-Catalyzed C-H Activation: Direct functionalization of C-H bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. niscpr.res.inchemistryviews.org Palladium-catalyzed C-H and N-H double activation has been shown to be an atom-economical method for synthesizing isoquinolinone analogues. researchgate.net

One-Pot and Tandem Reactions: Designing reaction cascades where multiple bond-forming events occur in a single reaction vessel without isolating intermediates can significantly improve step-economy. researchgate.net A one-pot procedure for preparing N-H isoquinolinones has been described, demonstrating the feasibility of this approach. researchgate.net

Novel Cyclization Strategies: Exploring new ways to construct the isoquinolinone core, such as [4+2] annulation reactions using acetylene (B1199291) surrogates like vinylene carbonate, can lead to milder and more environmentally friendly processes. chemistryviews.org

Reaction TypeCatalyst/ReagentKey Advantage
C-H/N-H ActivationPalladium (Pd)High atom economy, good to excellent yields. researchgate.net
C-H Activation/AnnulationRhodium (Rh)Mild conditions, use of environmentally friendly solvents. chemistryviews.org
Aerobic OxidationN-Heterocyclic Carbene (NHC)Uses ambient air as the oxidant, broad substrate scope. rsc.org

These approaches, which often eliminate the need for stoichiometric oxidants and operate under milder conditions, represent the forefront of efficient isoquinolinone synthesis. chemistryviews.orgrsc.org

Exploration of Novel Reactivities and Functionalization at Underinvestigated Positions

The existing bromine and chlorine substituents on 7-Bromo-3-chloroisoquinolin-1(2H)-one offer versatile handles for cross-coupling reactions. However, the reactivity of the C-H bonds at other positions on the heterocyclic ring remains largely under-explored. Future work should aim to selectively functionalize these "underinvestigated" positions to create a wider array of derivatives with potentially new biological activities.

Areas for exploration include:

Distal C-H Functionalization: While functionalization at the C2 position of related N-heterocycles is well-established due to the directing effect of the nitrogen atom, reactions at more distant positions (C4, C5, C6, C8) are more challenging and represent a significant area for innovation. nih.gov

Catalyst-Controlled Regioselectivity: The development of catalytic systems that can precisely control the site of functionalization is crucial. For instance, different metal catalysts (e.g., Palladium vs. Iridium) have been shown to direct arylation to either the C4 or C8 position of the isoquinolone scaffold. organic-chemistry.orgorganic-chemistry.org

Generation of Novel Scaffolds: Introducing new functional groups could enable subsequent intramolecular cyclizations, leading to complex, polycyclic architectures based on the isoquinolinone core. Research into nickel-catalyzed cross-coupling reactions has already shown promise in creating diversity at the C-6 and C-7 positions. acs.org

Systematic investigation of these reactivities will be essential for expanding the chemical space accessible from this compound.

Integration with Flow Chemistry and Continuous Synthesis

The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages for the synthesis of pharmaceutical intermediates, including improved safety, consistency, and scalability. nih.gov The integration of flow chemistry into the synthesis of halogenated isoquinolinones is a promising avenue for future research.

Key benefits and research directions include:

Enhanced Reaction Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities.

Safe Handling of Hazardous Reagents: Continuous flow systems can generate and consume hazardous or unstable intermediates in situ, minimizing the risks associated with their handling and storage. nih.gov

Integration with Enabling Technologies: Flow synthesis can be readily combined with other technologies like microwave irradiation or photochemistry to access novel reaction pathways. acs.org

Developing a robust, multi-step continuous flow synthesis for this compound and its derivatives would represent a significant advancement in the manufacturing of this important class of compounds. numberanalytics.com

Theoretical Prediction and Design of New Halogenated Isoquinolinone Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. researchgate.net These methods can be used to predict the properties of novel halogenated isoquinolinone derivatives, guiding synthetic efforts toward compounds with desired characteristics.

Future theoretical studies could focus on:

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) can be used to analyze the geometry, electronic structure (e.g., Frontier Molecular Orbitals), and reactivity of new derivatives. researchgate.netcitedrive.com Such studies can help in understanding structure-activity relationships.

Fragment-Based Design: This computational strategy involves screening libraries of chemical fragments to identify those that bind to a biological target. researchoutreach.org These "hit" fragments can then be computationally merged or grown to design more potent molecules. This approach has been successfully applied to isoquinoline (B145761) derivatives. researchoutreach.org

Predicting Physicochemical Properties: Computational models can predict properties like solubility, lipophilicity, and metabolic stability (ADME properties), which are crucial for the development of new therapeutic agents. mdpi.com

By leveraging in silico methods, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. nih.govnih.govnih.gov

Sustainable Catalysis for Isoquinolinone Transformations

The development of sustainable catalytic systems is central to the principles of green chemistry. This involves using catalysts that are environmentally benign, recyclable, and highly efficient.

Future research in this area should target:

First-Row Transition Metal Catalysts: Utilizing earth-abundant and less toxic metals like cobalt, copper, and iron as alternatives to precious metals (e.g., palladium, rhodium) is a key goal. chemistryviews.org Cobalt-catalyzed C-H activation, for example, has been employed for isoquinolone synthesis. organic-chemistry.org

Homogeneous Recyclable Catalysts: Systems where the catalyst remains in a separate phase from the product, such as using polyethylene (B3416737) glycol (PEG) as a biodegradable solvent, allow for easy catalyst recovery and reuse. niscpr.res.in

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions, representing an ultimate goal for sustainable synthesis. numberanalytics.com

Transformation Catalysts: This concept involves catalysts that facilitate systemic, transformative change, which in a chemical context can be interpreted as catalysts that enable entirely new, more sustainable reaction pathways. mdpi.com Research into silver-catalyzed transformations, for example, highlights the potential for discovering novel reactivity. researchgate.net

The development of innovative and sustainable catalytic transformations will be critical for the environmentally responsible production and derivatization of this compound. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Bromo-3-chloroisoquinolin-1(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via bromination and cyclization of precursor isoquinoline derivatives. For example, bromination of 3-chloroisoquinolin-1(2H)-one using HBr or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., acetonitrile) at 0–25°C achieves selective substitution at the 7-position . Yield optimization requires precise stoichiometric control of brominating agents and inert atmospheres to minimize side reactions. Flash column chromatography with gradients of MeOH/EtOAC is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : 1^1H and 13^{13}C NMR are critical for confirming substitution patterns and aromatic ring integrity. For instance, 1^1H NMR in DMSO-d6_6 reveals distinct aromatic proton signals (δ 7.30–7.91 ppm) and coupling constants (e.g., J = 8.0 Hz for adjacent protons) . X-ray crystallography provides definitive structural validation, as demonstrated for analogous brominated isoquinolinones with triclinic crystal systems (space group P1P1, a=4.5858a = 4.5858 Å, b=9.4976b = 9.4976 Å) .

Q. How can researchers distinguish between this compound and its structural analogs?

  • Methodological Answer : Thin-layer chromatography (TLC) with UV visualization or HPLC using reverse-phase C18 columns effectively separates analogs. For example, analogs like 7-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 891782-60-8) exhibit distinct Rf_f values due to variations in ring saturation . Mass spectrometry (HRMS-ESI) further differentiates via exact mass measurements (e.g., [M+H]+^+ = 283.0444 for a related derivative) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes during the synthesis of halogenated isoquinolinones?

  • Methodological Answer : Discrepancies in yield or purity often arise from competing substitution pathways or solvent effects. For example, using HBr in acetonitrile at 0°C suppresses electrophilic side reactions compared to room-temperature conditions . Kinetic studies via in-situ IR spectroscopy or 19^{19}F NMR (for fluorinated analogs) can monitor intermediate formation and guide optimization .

Q. How does the electronic effect of bromine and chlorine substituents influence the reactivity of isoquinolinone derivatives?

  • Methodological Answer : Bromine’s strong electron-withdrawing effect enhances electrophilic substitution at the 7-position, while chlorine’s inductive effect stabilizes the aromatic system. DFT calculations on analogous compounds (e.g., 3-(3-bromobenzyl)isoquinolin-1(2H)-one) show reduced electron density at the brominated ring, favoring nucleophilic attacks at meta positions . Substituent effects are further validated via Hammett plots using para-substituted derivatives .

Q. What methodologies enable functionalization of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups at the bromine site, while nucleophilic aromatic substitution replaces chlorine under basic conditions . For example, reaction with dimethylamine in THF at 60°C yields 3-dimethylamino derivatives, which are evaluated for bioactivity (e.g., acetylcholinesterase inhibition) via enzyme kinetics assays .

Data Analysis and Interpretation

Q. How should researchers address conflicting NMR data in halogenated isoquinolinone derivatives?

  • Methodological Answer : Signal splitting discrepancies (e.g., unexpected doublets or quartets) often arise from dynamic processes like ring puckering or solvent interactions. Variable-temperature NMR (VT-NMR) experiments between −40°C and 50°C can identify conformational equilibria . For example, broadening of signals at 24.8°C in CDCl3_3 for 3-(2-bromo-4,5-dimethoxyphenyl)isoquinolin-1(2H)-one suggests slow interconversion between rotamers .

Q. What computational tools predict the biological relevance of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to target proteins (e.g., acetylcholinesterase). For analogs like 6-bromo-3-hydroxyquinolin-2(1H)-one, docking scores correlate with experimental IC50_{50} values, validating predictive models . QSAR studies using descriptors like logP and polar surface area further refine activity predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.